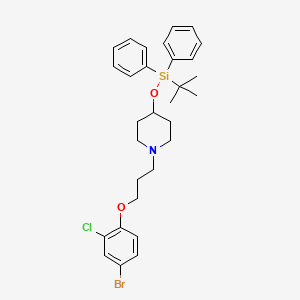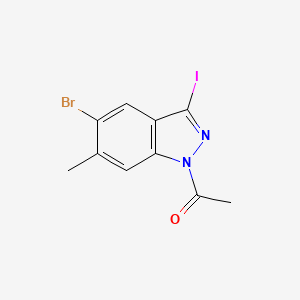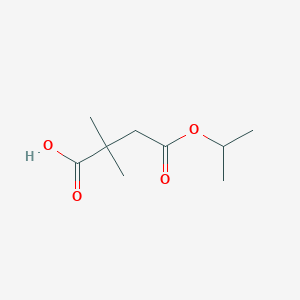
2,2-Dimethyl-4-oxo-4-(propan-2-yloxy)butanoic acid
Overview
Description
Preparation Methods
The preparation of 2,2-Dimethyl-4-oxo-4-(propan-2-yloxy)butanoic acid typically involves the esterification of 2,2-dimethyl-4-oxo-4-hydroxybutanoic acid with isopropanol under acidic conditions. The reaction is usually carried out at room temperature and requires a catalyst such as sulfuric acid to proceed efficiently. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2,2-Dimethyl-4-oxo-4-(propan-2-yloxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2,2-Dimethyl-4-oxo-4-(propan-2-yloxy)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound can be used in biochemical studies to investigate enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-oxo-4-(propan-2-yloxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in biochemical studies, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the formation of corresponding alcohol and carboxylic acid products.
Comparison with Similar Compounds
2,2-Dimethyl-4-oxo-4-(propan-2-yloxy)butanoic acid can be compared with other similar compounds, such as:
2,2-Dimethyl-4-oxo-4-hydroxybutanoic acid: This compound lacks the ester group and has a hydroxyl group instead.
2,2-Dimethyl-4-oxo-4-(methoxy)butanoic acid: This compound has a methoxy group instead of the isopropoxy group.
2,2-Dimethyl-4-oxo-4-(ethoxy)butanoic acid: This compound has an ethoxy group instead of the isopropoxy group.
Properties
IUPAC Name |
2,2-dimethyl-4-oxo-4-propan-2-yloxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-6(2)13-7(10)5-9(3,4)8(11)12/h6H,5H2,1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYNNSSPMXMSCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1381127.png)
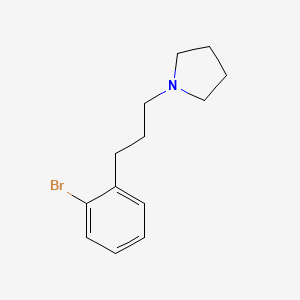

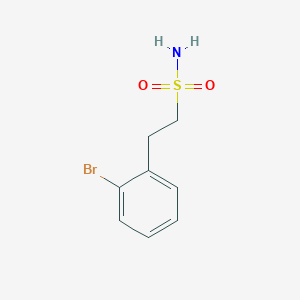
![Tert-butyl 4-[3-(methanesulfonyloxy)propyl]piperazine-1-carboxylate hydrochloride](/img/structure/B1381134.png)
![4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1381137.png)
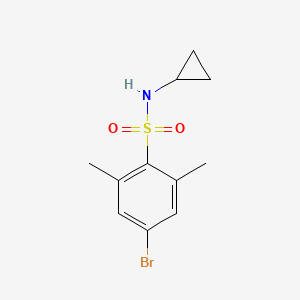
![tert-butyl 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate](/img/structure/B1381141.png)


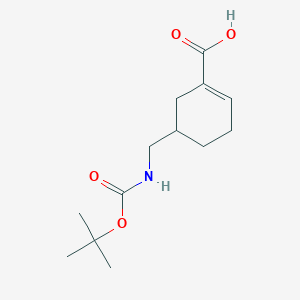
![exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride](/img/structure/B1381147.png)
